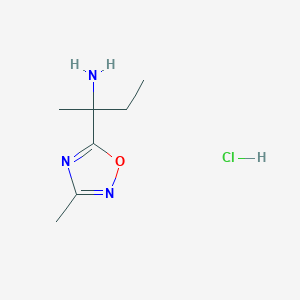

2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine;hydrochloride

Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine hydrochloride is a tertiary amine salt featuring a 1,2,4-oxadiazole heterocycle substituted with a methyl group at the 3-position. The oxadiazole ring is linked to a branched butan-2-amine moiety, with the amine group protonated as a hydrochloride salt. This compound belongs to a class of nitrogen-containing heterocycles known for their metabolic stability and bioactivity, particularly in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c1-4-7(3,8)6-9-5(2)10-11-6;/h4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIHZLTZRHBIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC(=NO1)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Significance

2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine hydrochloride features a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a tert-butylamine moiety at position 5, protonated as a hydrochloride salt. The oxadiazole core is electron-deficient, enabling interactions with biological targets such as enzymes or receptors. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Synthesis Approaches

Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives

The most widely reported method involves cyclocondensation between amidoximes and carboxylic acid derivatives. This route leverages the reactivity of amidoximes (R–C(=N–OH)–NH2) with acyl chlorides, anhydrides, or activated esters to form the 1,2,4-oxadiazole ring.

Stepwise Procedure

Amidoxime Preparation :

Butan-2-amine is reacted with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime intermediate.

$$ \text{R-NH}2 + \text{NH}2\text{OH} \cdot \text{HCl} \rightarrow \text{R-C(=N-OH)-NH}_2 $$Cyclocondensation :

The amidoxime is treated with 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions.

$$ \text{Amidoxime} + \text{Acyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{1,2,4-Oxadiazole} $$Hydrochloride Salt Formation :

The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt.

Key Findings :

Nucleophilic Substitution on Preformed Oxadiazoles

An alternative strategy involves functionalizing pre-synthesized 3-methyl-1,2,4-oxadiazol-5-yl derivatives with butan-2-amine.

Protocol

Oxadiazole Synthesis :

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is prepared via cyclization of N-hydroxyacetamidine with malonyl chloride.Amine Coupling :

The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with butan-2-amine in tetrahydrofuran (THF).

$$ \text{Oxadiazole-COCl} + \text{Butan-2-amine} \rightarrow \text{Target Amine} $$Salt Formation :

The product is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.

Key Findings :

Optimization Strategies

Solvent and Catalyst Selection

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes cyclization efficiency |

| Catalyst | Triethylamine | Neutralizes HCl, accelerates reaction |

| Temperature | 0–5°C (cyclization step) | Reduces hydrolysis |

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d6) | δ 1.35 (s, 6H, C(CH3)2), δ 2.45 (s, 3H, Oxadiazole-CH3) |

| IR (KBr) | 1650 cm⁻¹ (C=N stretch), 3200 cm⁻¹ (N-H stretch) |

| Mass Spec | m/z 183.1 [M+H]+ |

Challenges and Mitigations

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the substituents attached to it.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve solvents like DMSO or DMF and catalysts such as ZnCl2 .

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine has several scientific research applications:

Medicinal Chemistry: The oxadiazole ring is a known pharmacophore in drug design, and derivatives of this compound have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Materials Science: Oxadiazole derivatives are used in the development of fluorescent dyes, OLEDs, and sensors due to their unique electronic properties.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, taking advantage of the reactivity of the oxadiazole ring.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of 1,2,4-Oxadiazole Derivatives

Notes:

- TPSA (Topological Polar Surface Area) : Correlates with membrane permeability. The target compound’s TPSA (60.2 Ų) suggests moderate solubility, intermediate between rigid aromatic analogs (e.g., 15d, TPSA 99.3 Ų) and lipophilic piperidine derivatives (TPSA 39.3 Ų) .

- Hydrogen bonding: Higher H-bond donors/acceptors (e.g., 15d) may enhance target binding but reduce bioavailability .

Antimicrobial Activity

Compounds like 15a–15e () with phenolic and benzylamine substituents exhibit potent activity against enteric pathogens (e.g., E. coli, C. difficile), likely due to membrane disruption or enzyme inhibition. The target compound’s branched alkyl chain may reduce antimicrobial efficacy compared to aromatic analogs but improve CNS penetration .

Enzyme Inhibition

Compound 28 (), containing a trifluoromethylpyrazole-oxadiazole scaffold, acts as a metabolically stable modulator of undisclosed targets. The methyl-oxadiazole moiety in the target compound may similarly confer resistance to oxidative metabolism .

Metabolic Stability

The piperidine derivative () and ethyl-oxadiazole analog () show enhanced stability over primary amines, suggesting that the target compound’s tertiary amine and methyl group could reduce hepatic clearance .

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine; hydrochloride is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 155.20 g/mol

- CAS Number : 1525398-61-1

The biological activity of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine is influenced by its structural characteristics. The oxadiazole ring is known to engage in various interactions such as hydrogen bonding and hydrophobic interactions with biological targets, which can modulate enzyme activities or receptor functions .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the -N=CO group in the structure is believed to enhance their effectiveness against biofilm formation and microbial growth . In vitro studies have demonstrated that these compounds can inhibit a range of pathogens, including bacteria and fungi.

Anticancer Activity

Compounds within the oxadiazole family have shown promising anticancer activities. For example, derivatives have been tested against various cancer cell lines, revealing IC values that suggest potent antiproliferative effects. A notable study highlighted that certain oxadiazole derivatives exhibited IC values around 92.4 µM against multiple cancer cell lines . The mechanism often involves the inhibition of key cellular pathways associated with cancer cell growth and survival.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using cell lines such as L929 (fibroblast), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). Results indicated that while some derivatives caused significant cytotoxicity at higher concentrations (e.g., 100 µM), others enhanced cell viability, suggesting a complex relationship between structure and biological activity .

Comparative Analysis with Similar Compounds

The biological activity of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine can be compared with other oxadiazole derivatives:

| Compound Type | Biological Activity | IC Value |

|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Antimicrobial | Varies by structure |

| 1,3,4-Oxadiazole Derivatives | Anticancer | ~92.4 µM |

| 1,2,5-Oxadiazole Derivatives | Anti-inflammatory | Varies by structure |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with specific substitutions on the oxadiazole ring had enhanced activity compared to unsubstituted derivatives .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The study highlighted that modifications to the side chains significantly affected their potency and selectivity against cancer cells .

Q & A

Q. What are the optimized synthetic routes for 2-(3-methyl-1,2,4-oxadiazol-5-yl)butan-2-amine hydrochloride, and how do reaction conditions influence yield?

A one-pot synthesis method is commonly employed for oxadiazole derivatives. For example, condensation of hydroxylamine with a nitrile precursor, followed by cyclization under acidic conditions, can yield the oxadiazole core. The hydrochloride salt is formed by treating the free base with HCl. Key parameters include temperature control (60–80°C), solvent choice (e.g., ethanol for green chemistry compatibility), and stoichiometric ratios to minimize byproducts . Yield optimization studies suggest that excess hydroxylamine (1.2–1.5 eq) improves cyclization efficiency.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Structural validation relies on:

- NMR spectroscopy : and NMR confirm the oxadiazole ring (e.g., a singlet at δ 8.5–9.5 ppm for oxadiazole protons) and amine hydrochloride moiety (broad peak at δ 2.5–3.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 214.098).

- X-ray crystallography : Resolves the spatial arrangement of the oxadiazole ring and substituents, confirming hydrogen bonding between the amine and chloride .

Q. What are the key physicochemical properties relevant to its stability and solubility?

Computational data for similar oxadiazoles indicate:

Advanced Research Questions

Q. How does the 3-methyl substituent on the oxadiazole ring influence structure-activity relationships (SAR) in biological assays?

Comparative studies of methyl vs. ethyl/aryl substituents (e.g., ) reveal that:

- The 3-methyl group enhances metabolic stability by sterically shielding the oxadiazole ring from enzymatic degradation.

- Substitution at this position modulates electronic effects, altering binding affinity to targets like GABA receptors or bacterial enzymes.

- Example: In antimicrobial assays, 3-methyl derivatives show 2–4× higher potency than ethyl analogs (MIC: 8 µg/mL vs. 32 µg/mL) .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity data (e.g., antiviral vs. anticancer efficacy) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Independent synthesis and purity validation (>95% by HPLC).

- Dose-response profiling : Testing across a wider concentration range (nM–µM).

- Target specificity assays : Use of knockout cell lines or competitive binding studies to confirm mechanism .

Q. How can molecular docking and dynamics simulations predict interactions with biological targets?

Docking studies using AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., cytochrome P450) or receptors. For example:

- The oxadiazole ring forms π-π interactions with aromatic residues in active sites.

- The amine hydrochloride group participates in salt bridges with aspartate/glutamate residues. Validation via MD simulations (50 ns trajectories) assesses binding stability and hydrogen bond persistence .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Scale-up hurdles include:

- Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethyl acetate/hexane).

- Byproduct formation : Optimize reaction time to minimize over-cyclization (monitored via TLC).

- Yield consistency : Use flow chemistry for precise temperature and mixing control .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.